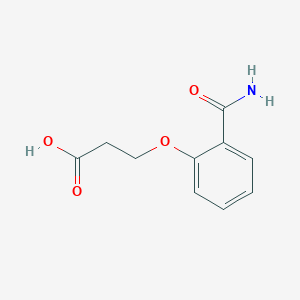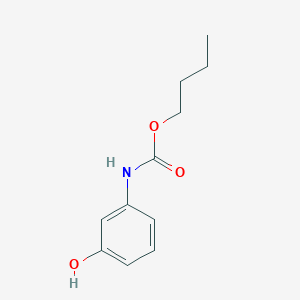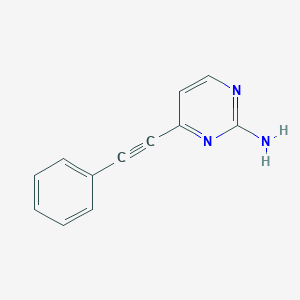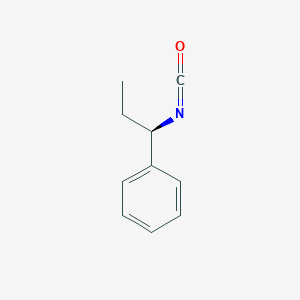
3-(2-Carbamoylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Applications De Recherche Scientifique
Renewable Building Block for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-(2-Carbamoylphenoxy)propanoic acid, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation paves the way for applications in a wide range of materials due to its compatibility with various –OH bearing compounds or macromolecules (Trejo-Machin et al., 2017).
Pharmacological Research
In pharmacological research, a derivative of 3-(2-Carbamoylphenoxy)propanoic acid, specifically 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, has been utilized. Its inclusion in opioid peptide derivatives has led to the development of novel opioid antagonists, contributing to advancements in pain management and addiction treatment research (Lu et al., 2006).
Antioxidant Activity Exploration
Exploration of phenolic acids, including those structurally similar to 3-(2-Carbamoylphenoxy)propanoic acid, has shown their potential as antioxidants. The structure-activity relationship studies have revealed how the number of phenolic groups and the type of alkyl spacer between the carboxylic acid and aromatic ring influence antioxidant activity. This research contributes to the development of antioxidants in various health-related fields (Siquet et al., 2006).
Biochemical Research
In biochemical research, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited notable antibacterial activities against various bacteria, highlighting their potential in developing new antimicrobial agents (Zhang et al., 2011).
Industrial Applications
From an industrial perspective, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid, like propionic acid and its analogs, have been studied for their potential in producing chemicals like propanol and propylene via sugar fermentation. This research offers insights into the use of carbohydrates as an alternative feedstock, contributing to the development of more sustainable chemical production processes (Rodriguez et al., 2014).
Safety And Hazards
Orientations Futures
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Propriétés
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)







